

Sphondin Profile and Biological Activities

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sphondin

CAS No.: 483-66-9

Cat. No.: S585837

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Property	Description
IUPAC Name	8-Methoxy-[1]benzofuro[3,2-c]chromen-6-one [1] [2]
CAS Registry Number	483-66-9 [3]
Molecular Formula	C ₁₂ H ₈ O ₄ [3]
Molecular Weight	216.19 g/mol [3]
Chemical Class	Angular Furanocoumarin (derivative of angelicin) [1] [2] [4]
Chemical Structure	A coumarin core fused with a furan ring at the 7,8-positions (angular type) with a methoxy (-OCH ₃) substituent [1] [2].

Biological Activity	Experimental Model	Key Findings	Reported Values / Concentration
Anti-inflammatory	A549 human lung adenocarcinoma cells [3]	Inhibits IL-1 β -induced COX-2 protein and PGE ₂ release; suppresses NF- κ B activity.	-

Biological Activity	Experimental Model	Key Findings	Reported Values / Concentration
Nitric Oxide (NO) Production Inhibition	<i>In vitro</i> assay [3]	Inhibits iNOS expression, not direct iNOS enzyme activity.	-
Anticonvulsant	<i>In vivo</i> study [1] [2] [3]	Shows activity in models for seizure control.	-
Antiproliferative	<i>In vitro</i> study [3]	Inhibits cell proliferation, induces G2/M cell cycle arrest.	0.05 - 15.0 μ M
Anti-Hepatitis B Virus (HBV)	<i>In vitro</i> study [1] [2]	Shows activity against Hepatitis B virus.	-
Delayed Phototoxicity	<i>Aedes aegypti</i> (mosquito) [3]	Exhibits delayed phototoxic effects.	-

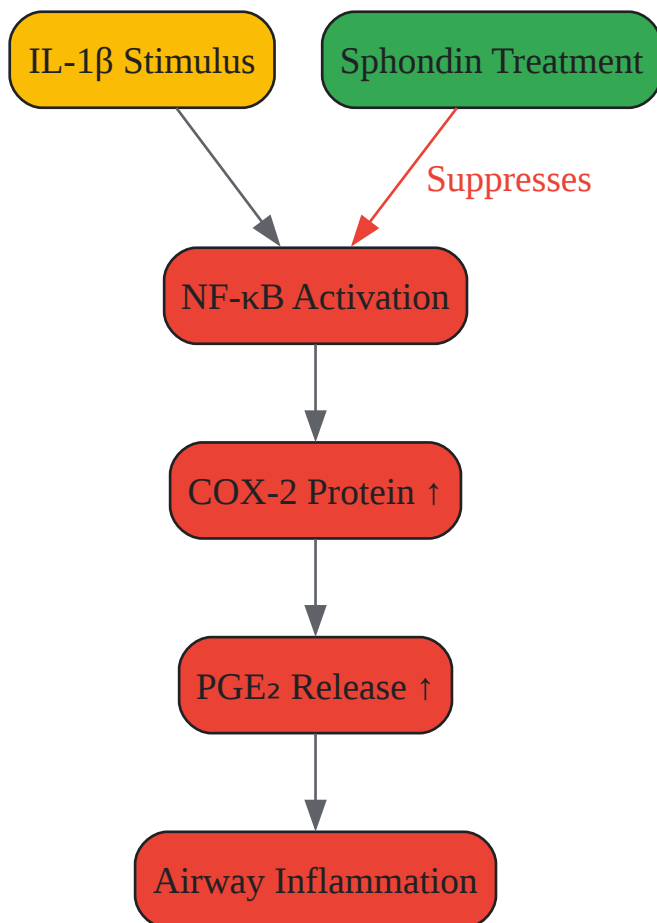
Experimental Insights and Research Protocols

For your experimental design, here are key methodological insights from recent studies on furanocoumarins like **sphondin**.

- Anti-HBV Activity Assessment:** Research on furanocoumarins for HBV targets the persistent covalently closed circular DNA (cccDNA). Standard protocols use **HepG2.2.15 cell lines**, which are transfected with the HBV genome and constitutively produce viral particles [5] [6]. Key endpoints include measuring reductions in **HBsAg, HBeAg, HBV DNA, and cccDNA levels** using techniques like ELISA and qPCR [5].
- Antiproliferative Activity Assay:** The study identifying **sphondin's** G2/M arrest effect [3] likely employed standard cell viability assays (e.g., MTT) and flow cytometry for cell cycle analysis across a concentration range of **0.05 to 15.0 μ M**.
- Anti-inflammatory Mechanism Analysis:** Research in A549 cells involved stimulating inflammation with **IL-1 β** [3]. **Sphondin's** effect was evaluated by measuring reductions in **COX-2 protein levels**

(Western blot) and **PGE₂ release** (ELISA). Mechanistic studies confirmed **NF- κ B pathway suppression** [3].

The following diagram illustrates the anti-inflammatory mechanism of **sphondin** in airway inflammation models, integrating key pathway relationships from the experimental data:



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Pharmacological Potential and Research Directions

Sphondin's multi-target activities suggest several promising research directions for drug development:

- **Anti-inflammatory Therapeutics:** Potential as an **inhaled anti-inflammatory agent** for airway diseases like asthma and COPD, given its action in lung epithelial cells and suppression of the NF- κ B/COX-2/PGE₂ pathway [3].

- **Oncology Research:** Ability to induce **G2/M cell cycle arrest** merits investigation into its mechanisms, such as tubulin polymerization inhibition or DNA damage checkpoint activation [3].
- **Antiviral Applications:** Anti-HBV activity aligns with interest in natural metabolites for hepatitis B treatment, potentially through cccDNA targeting or transcriptional inhibition [1] [2] [6].
- **Central Nervous System (CNS) Disorders:** Anticonvulsant activity suggests potential for developing new **antiepileptic agents** [1] [2].

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To cite this document: Smolecule. [Sphondin Profile and Biological Activities]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b585837#sphondin-furanocoumarin-definition>]

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